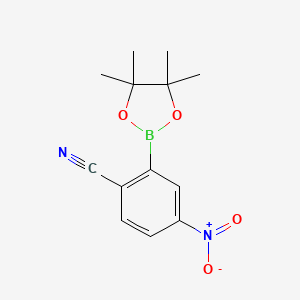
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a nitro group, a cyano group, and a boronate ester. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group which can participate in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl
Actividad Biológica
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15BN2O4
- Molecular Weight : 274.08 g/mol
- CAS Number : 1218791-28-6
- Boiling Point : 434.7 ± 40.0 °C
- Purity : ≥97% .
The biological activity of this compound can be attributed to its structure, which includes a nitro group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Antiparasitic Activity
Research indicates that compounds similar to 4-nitro derivatives exhibit antiparasitic properties. For instance, studies on related dioxaborolane compounds have shown effectiveness against Plasmodium species in vitro and in animal models . The incorporation of polar functionalities has been noted to enhance solubility and activity against parasites .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cell lines. For example, modifications in the dioxaborolane structure have led to varying degrees of cytotoxicity against human HepG2 cells, suggesting that structural changes can significantly influence biological outcomes . The balance between activity and cytotoxicity is crucial for therapeutic applications.
Study 1: Antiparasitic Efficacy
A study evaluated the effectiveness of a series of dioxaborolane compounds against P. falciparum using a mouse model. The results indicated that modifications to the dioxaborolane scaffold improved metabolic stability and efficacy against malaria parasites. Specifically, the introduction of specific substituents enhanced potency while reducing cytotoxic effects .
Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of dioxaborolane derivatives. It was found that lipophilicity played a significant role in determining both the solubility and the metabolic rates in human liver microsomes. Compounds with balanced lipophilicity showed improved stability and reduced toxicity .
Data Tables
Propiedades
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBIUGNFDSEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675092 |
Source


|
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-28-6 |
Source


|
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













